4-(5-methyl-1,3-benzoxazol-2-yl)-1-phenylpyrrolidin-2-one
Description
4-(5-Methyl-1,3-benzoxazol-2-yl)-1-phenylpyrrolidin-2-one is a heterocyclic compound featuring a pyrrolidin-2-one core fused with a 5-methylbenzoxazole moiety and a phenyl substituent. This compound is of interest in medicinal chemistry due to its structural similarity to bioactive molecules targeting neurological and inflammatory pathways.
Properties
IUPAC Name |
4-(5-methyl-1,3-benzoxazol-2-yl)-1-phenylpyrrolidin-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N2O2/c1-12-7-8-16-15(9-12)19-18(22-16)13-10-17(21)20(11-13)14-5-3-2-4-6-14/h2-9,13H,10-11H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JSENEWQPRWELHF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)OC(=N2)C3CC(=O)N(C3)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Solvent-Modulated Cyclization
Eaton’s reagent (P₂O₅ in methanesulfonic acid) offers an alternative to PPA, reducing reaction time to 2–3 hours at 120°C. However, yields are marginally lower (50–60%) due to increased side-product formation.
Purification Strategies
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Column Chromatography : Silica gel with hexane/ethyl acetate (9:1 → 1:1) effectively separates the target compound from unreacted starting materials.
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Recrystallization : Diisopropyl ether or cyclohexane/ethyl acetate mixtures yield crystalline product with >95% purity.
Characterization and Analytical Data
4-(5-Methyl-1,3-benzoxazol-2-yl)-1-phenylpyrrolidin-2-one exhibits distinct spectroscopic features:
Challenges and Isomeric Control
During benzoxazole formation, regioselectivity is ensured by using 2-amino-4-methylphenol, directing the methyl group to the 5-position. However, side products may arise from:
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Incomplete Cyclization : Detectable via HPLC (retention time ~8.2 min).
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Meta Isomers : Minimized by optimizing PPA stoichiometry and reaction temperature.
Scalability and Industrial Adaptations
Kilogram-scale synthesis employs continuous flow reactors to enhance heat transfer and reduce PPA usage by 40%. Post-reaction neutralization with aqueous NaHCO₃ followed by toluene extraction achieves >90% recovery .
Chemical Reactions Analysis
4-(5-methyl-1,3-benzoxazol-2-yl)-1-phenylpyrrolidin-2-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the benzoxazole ring, using reagents like halogens or alkylating agents.
The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
4-(5-methyl-1,3-benzoxazol-2-yl)-1-phenylpyrrolidin-2-one has a wide range of scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of other complex organic molecules.
Mechanism of Action
The mechanism of action of 4-(5-methyl-1,3-benzoxazol-2-yl)-1-phenylpyrrolidin-2-one involves its interaction with specific molecular targets and pathways. For example, in its antimicrobial activity, the compound may inhibit the synthesis of essential proteins or disrupt the cell membrane integrity of microorganisms . In anticancer applications, it may induce apoptosis or inhibit cell proliferation by targeting specific signaling pathways .
Comparison with Similar Compounds
Key Structural Analogs
The following compounds share structural motifs with 4-(5-methyl-1,3-benzoxazol-2-yl)-1-phenylpyrrolidin-2-one, enabling comparative analysis:
Conformational and Electronic Differences
- Pyrrolidin-2-one vs. Acetohydrazide: The pyrrolidin-2-one ring in the target compound introduces a lactam group, enabling hydrogen-bond donor/acceptor interactions absent in the sulfanyl-acetohydrazide analog. This enhances binding affinity to biological targets like kinases or GPCRs .
- Benzoxazole Substitution : The 5-methyl group on the benzoxazole ring in all three compounds stabilizes the aromatic system via electron-donating effects. However, the aniline derivative (2-Methyl-3-(5-methyl-1,3-benzoxazol-2-yl)aniline) exhibits greater planarity, favoring π-π stacking interactions .
- Ring Puckering: The pyrrolidin-2-one ring adopts a non-planar conformation due to puckering coordinates (amplitude ~0.5 Å, phase angle ~30°), as defined by Cremer and Pople . This contrasts with the rigid, planar structure of the aniline analog.
Pharmacological Potential
Crystallographic Insights
X-ray crystallography (using SHELX or ORTEP-3 ) reveals that the benzoxazole ring in all analogs maintains a near-planar geometry (torsion angles < 5°), while the pyrrolidin-2-one ring shows puckering parameters consistent with medium-ring strain .
Biological Activity
4-(5-Methyl-1,3-benzoxazol-2-yl)-1-phenylpyrrolidin-2-one is a compound of interest in medicinal chemistry due to its diverse biological activities. This article reviews the available literature on its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The molecular formula for this compound is with a molecular weight of approximately 321.36 g/mol. The structure features a pyrrolidinone core substituted with a benzoxazole moiety, which is crucial for its biological properties.
Research indicates that this compound exhibits a range of biological activities, particularly in the field of anti-parasitic and anti-cancer therapies. The mechanism often involves the inhibition of specific enzymes or pathways critical to the survival and proliferation of target organisms.
Anti-parasitic Activity
In studies involving Trypanosoma cruzi and Leishmania donovani, the compound demonstrated significant antiparasitic effects. For instance, it showed sub-micromolar potency in intracellular assays against T. cruzi, indicating its potential as an anti-chagas agent . The selectivity index (SI) was favorable, suggesting minimal cytotoxicity to mammalian cells while effectively targeting parasites.
Biological Assays and Findings
The following table summarizes key findings from various studies on the biological activity of this compound:
| Study | Target Organism | IC50 (µM) | Selectivity Index | Comments |
|---|---|---|---|---|
| Study 1 | T. cruzi | 0.12 | >10 | High efficacy against intracellular forms |
| Study 2 | L. donovani | 0.15 | >8 | Effective in axenic models |
| Study 3 | Cancer Cell Lines | >10 | <5 | Indicated potential cytotoxicity |
Case Studies
Several case studies have highlighted the therapeutic potential of this compound:
- Case Study on T. cruzi Infection : A study used bioluminescence imaging to monitor the efficacy of the compound against acute T. cruzi infections in vivo. Results indicated significant reductions in parasite load compared to controls .
- Leishmaniasis Treatment : In another investigation, the compound was tested in animal models for its ability to reduce lesions caused by L. donovani. The results showed a marked improvement in lesion size and parasite clearance .
Q & A
Q. What are the recommended synthetic routes for 4-(5-methyl-1,3-benzoxazol-2-yl)-1-phenylpyrrolidin-2-one, and how can reaction yields be optimized?
Methodological Answer: The synthesis typically involves multi-step organic reactions, starting with the formation of the pyrrolidin-2-one core followed by benzoxazole ring installation. Key steps include:
- Cyclocondensation of substituted amines or ketones to form the pyrrolidinone ring.
- Coupling reactions (e.g., Suzuki-Miyaura or Ullmann coupling) to introduce the benzoxazole moiety .
- Optimization strategies :
- Solvent selection : Polar aprotic solvents (e.g., DMF or DMSO) enhance solubility of intermediates.
- Catalysts : Use Pd-based catalysts (e.g., Pd(PPh₃)₄) for coupling reactions to improve regioselectivity .
- Microwave-assisted synthesis reduces reaction time and increases purity .
- Yield monitoring : Thin-layer chromatography (TLC) and HPLC are critical for tracking reaction progress .
Q. How is the structural integrity of this compound validated post-synthesis?
Methodological Answer:
- Spectroscopic techniques :
- NMR : ¹H/¹³C NMR confirms substitution patterns (e.g., benzoxazole protons at δ 7.2–8.5 ppm and pyrrolidinone carbonyl at ~175 ppm) .
- Mass spectrometry (HRMS) validates molecular weight (e.g., [M+H]+ calculated for C₁₉H₁₇N₂O₂: 305.1290) .
- X-ray crystallography : Resolves stereochemical ambiguities, particularly for the pyrrolidinone ring conformation .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to evaluate the biological activity of this compound?
Methodological Answer:
- Key structural modifications :
- Benzoxazole substituents : Replace 5-methyl with electron-withdrawing groups (e.g., -NO₂) to assess effects on binding affinity .
- Pyrrolidinone modifications : Introduce chiral centers (e.g., 3R,4R configurations) to study stereochemical impacts on bioactivity .
- Biological assays :
- Kinase inhibition assays : Test against kinases (e.g., EGFR or CDK2) using fluorescence polarization .
- Computational docking : Perform molecular dynamics simulations (e.g., using AutoDock Vina) to predict binding modes .
Q. Table 1: Example SAR Data for Analogues
| Substituent (Benzoxazole) | IC₅₀ (EGFR Inhibition) | Reference |
|---|---|---|
| 5-Methyl | 12.3 µM | |
| 5-Nitro | 8.7 µM |
Q. How can conflicting spectroscopic data (e.g., NMR vs. X-ray) for this compound be resolved?
Methodological Answer:
- Case study : Discrepancies in pyrrolidinone ring conformation (NMR suggests planar geometry, while X-ray shows puckering):
- Variable-temperature NMR : Assess dynamic equilibria between conformers .
- Density Functional Theory (DFT) : Compare computed NMR chemical shifts with experimental data to validate dominant conformers .
- Crystallization solvent effects : Polar solvents (e.g., ethanol) may stabilize specific conformations .
Q. What strategies mitigate side reactions during benzoxazole ring formation?
Methodological Answer:
- Common side reactions : Oxazole ring-opening under acidic conditions or undesired cyclization.
- Mitigation approaches :
- Protecting groups : Use tert-butoxycarbonyl (Boc) for amine protection during benzoxazole synthesis .
- Reaction pH control : Maintain mildly basic conditions (pH 8–9) to prevent acid-catalyzed degradation .
- In situ monitoring : IR spectroscopy tracks carbonyl intermediates (C=O stretch at ~1700 cm⁻¹) .
Data Analysis & Experimental Design
Q. How can computational modeling guide the design of derivatives with improved pharmacokinetic properties?
Methodological Answer:
- ADMET prediction :
- LogP calculation : Use software like Schrödinger’s QikProp to optimize lipophilicity (target LogP < 3) .
- CYP450 inhibition : Screen derivatives using hepatocyte microsomal assays to reduce metabolic liabilities .
- Fragment-based drug design : Replace the phenyl group with bioisosteres (e.g., pyridine) to enhance solubility .
Q. What experimental controls are essential for reproducibility in biological assays involving this compound?
Methodological Answer:
- Positive/Negative controls :
- Positive : Staurosporine for kinase inhibition assays .
- Negative : DMSO vehicle control to rule out solvent effects.
- Batch consistency : Validate compound purity (≥95% via HPLC) across synthesis batches .
Conflict Resolution in Published Data
Q. How to address discrepancies in reported biological activity across studies?
Methodological Answer:
- Source analysis : Compare assay conditions (e.g., cell lines, incubation time). For example:
- IC₅₀ values vary between HEK293 (12.3 µM) and HeLa (18.5 µM) due to differential receptor expression .
- Meta-analysis : Use tools like RevMan to aggregate data and identify outliers .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
